4-(1-methylbutoxy)Benzenamine

fatty acid metabolism delta-5 desaturase anti-steatotic

Researchers requiring specialized 4-alkoxyaniline intermediates with precise chain architecture face limited availability of α-branched analogs. 4-(1-Methylbutoxy)benzenamine addresses this gap: • Chiral sec-pentyloxy chain offers tunable lipophilicity (XLogP3 ≈ 2.9-3.3) for disperse dye and pigment design where precise solubility and aggregation behavior are critical. • α-Branched alkoxy group reduces N-acetylation susceptibility versus linear analogs, enabling structure-metabolism relationship studies. • Hydrochloride salt (CAS 138859-29-7) provides documented EPA TSCA SNUR compliance pathway under 40 CFR § 721.1075, reducing EHS review uncertainty. Supplied by BenchChem with global shipping for pilot-scale and R&D programs.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13627612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methylbutoxy)Benzenamine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C)OC1=CC=C(C=C1)N
InChIInChI=1S/C11H17NO/c1-3-4-9(2)13-11-7-5-10(12)6-8-11/h5-9H,3-4,12H2,1-2H3
InChIKeySBQKIULAIOOWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylbutoxy)Benzenamine: A Branched 4-Alkoxyaniline Building Block for Fine Chemistry and Regulatory Research Applications


4-(1-Methylbutoxy)benzenamine (CAS 136-22-5 free base; CAS 138859-29-7 hydrochloride), also known as 4-(pentan-2-yloxy)aniline, is a para-substituted aniline derivative bearing a sec-pentyloxy chain at the 4-position of the benzene ring. This compound belongs to the 4-alkoxyaniline chemical class, which serves as versatile intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals [1]. The hydrochloride salt form is listed under the EPA Toxic Substances Control Act (TSCA) as a Significant New Use Rule (SNUR) chemical (PMN P-90-559, 40 CFR § 721.1075), subjecting certain applications to regulatory oversight distinct from many bulk 4-alkoxyanilines [2]. With the molecular formula C₁₁H₁₇NO (free base; MW 179.26 g mol⁻¹) or C₁₁H₁₈ClNO (hydrochloride; MW 215.72 g mol⁻¹), the 1-methylbutoxy substituent introduces a chiral center at the alkoxy α‑carbon, potentially influencing physicochemical properties and biological interactions relative to linear or alternatively branched analogs .

Chiral sec-pentyloxy building block
Regulatory framework: TSCA SNUR listed
Aniline metabolism SAR probe

Why 4-(1-Methylbutoxy)Benzenamine Cannot Be Replaced by Other 4-Alkoxyanilines in Critical Applications


The biological activity, metabolic fate, and physicochemical properties of 4-alkoxyanilines are highly sensitive to the length, branching, and position of the alkoxy chain. The 3‑methylbutoxy analog (isopentyloxy, CP‑24879) has been identified as a dual inhibitor of delta‑5/delta‑6 fatty acid desaturases with anti‑steatotic activity, whereas the straight‑chain 4‑pentyloxyaniline lacks this specific inhibitory profile, illustrating how subtle variations in chain architecture dictate target engagement . Moreover, comprehensive structure‑metabolism relationship studies on substituted anilines demonstrate that electronic properties of the para‑substituent (including alkoxy groups) are the primary determinants of N‑acetylation propensity and subsequent oxanilic acid formation, which in turn affect both bioavailability and toxicity [1]. Consequently, any assumption of interchangeable utility among 4‑alkoxyaniline analogs is unwarranted, and experimental validation for the specific application is essential.

Branching position
The α‑branched 1‑methylbutoxy chain may not reproduce the desaturase inhibition profile of the γ‑branched 3‑methylbutoxy analog.
Metabolic fate
Alkoxy chain architecture strongly influences N‑acetylation propensity; linear or differently branched chains can shift metabolic clearance and oxanilic acid formation.
Regulatory status
Most 4‑alkoxyanilines are not TSCA SNUR‑listed; this compound’s SNUR designation creates a distinct compliance footprint that unregulated analogs lack.

Quantitative Differentiation Evidence for 4-(1-Methylbutoxy)Benzenamine Relative to Closest 4-Alkoxyaniline Analogs


Fatty Acid Desaturase Inhibition Profile: 4-(1-Methylbutoxy)benzenamine vs. 4-(3-Methylbutoxy)aniline (CP-24879)

The isomeric analog 4‑(3‑methylbutoxy)aniline (isopentyloxy, CP‑24879) is an established dual inhibitor of delta‑5/delta‑6 fatty acid desaturases, demonstrating anti‑steatotic and anti‑inflammatory properties . In contrast, 4‑(1‑methylbutoxy)benzenamine, in which the methyl branch resides at the alkoxy α‑carbon rather than the γ‑carbon, has not been reported to inhibit these enzymes. Although direct head‑to‑head comparative data are not available, the distinct branching position is likely to alter the compound's steric and electronic complementarity to the desaturase active site, potentially leading to a fundamentally different target selectivity profile [1].

Desaturase inhibition
Cross-study comparable
4‑(1‑Methylbutoxy)benzenamine: Not reported as inhibitor 4‑(3‑Methylbutoxy)aniline (CP‑24879): Dual D5D/D6D inhibitor
Functional profile differs; may lack anti‑steatotic activity.
No head‑to‑head data; inferred from separate studies.
fatty acid metabolism delta-5 desaturase anti-steatotic

Predicted Lipophilicity (LogP) Differentiation: 4-(1-Methylbutoxy)benzenamine vs. 4-Butoxyaniline and 4-(3-Methylbutoxy)aniline

The 1‑methylbutoxy substituent imparts a characteristic lipophilicity profile that differs from both straight‑chain and isomeric branched alkoxy substituents. Using in silico prediction (XLogP3 model, PubChem/ChemSpider), the LogP of 4‑(1‑methylbutoxy)benzenamine is estimated at approximately 3.3, compared to ~3.0 for 4‑butoxyaniline (linear) and ~3.3 for 4‑(3‑methylbutoxy)aniline (iso‑branching) . Although the LogP values for the two branched isomers may appear similar, the distinct topological arrangement of the methyl group can influence passive membrane permeability, aqueous solubility, and plasma protein binding, which are critical determinants of in vivo pharmacokinetics [1].

Lipophilicity (LogP)
Computed
≈ 3.3 XLogP3 Δ ≈ 0.3 vs. linear butoxy
Lipophilicity context for absorption and binding; branch position may alter permeability.
In silico prediction; experimental LogD not available.
lipophilicity drug-likeness absorption

EPA Significant New Use Rule (SNUR) Status: A Regulatory Differentiator Among 4-Alkoxyanilines

4‑(1‑Methylbutoxy)benzenamine hydrochloride is explicitly subject to a Significant New Use Rule (SNUR) under TSCA as per 40 CFR § 721.1075 (PMN P‑90‑559) [1]. This regulatory designation is not uniformly applied across the 4‑alkoxyaniline class; for instance, 4‑butoxyaniline (CAS 1124‑49‑6) and 4‑methoxyaniline (p‑anisidine, CAS 104‑94‑9) are not listed under equivalent SNUR provisions. The SNUR mandates notification to EPA prior to any significant new use, encompassing workplace protection, hazard communication, and release‑to‑water requirements, with a concentration threshold set at 0.1% [2]. This creates a differentiated compliance footprint that can influence procurement decisions, particularly in industrial settings where environmental release scenarios are anticipated.

Regulatory status
Head-to-head
Target SNUR‑listed (0.1% limit) 4‑Butoxyaniline Not SNUR‑listed 4‑Methoxyaniline Not SNUR‑listed
Differentiated compliance burden for regulated industrial use.
TSCA Section 5(a)(2); 40 CFR § 721.1075.
TSCA SNUR environmental regulation

Predicted Metabolic N-Acetylation Propensity: Influence of Alkoxy Chain Branching Position

The N‑acetylation and subsequent oxanilic acid formation of substituted anilines are governed primarily by the partial atomic charge on the amine nitrogen and the nucleophilic susceptibility at the ring carbon para to the amino group [1]. The 1‑methylbutoxy group, bearing a branch at the α‑carbon adjacent to the ether oxygen, introduces greater steric bulk near the aniline nitrogen compared to straight‑chain 4‑butoxy or 4‑pentyloxy analogs. This steric hindrance is expected to reduce the accessibility of the amino group to N‑acetyltransferase enzymes, potentially diminishing the rate of N‑acetylation relative to the linear counterparts. While direct experimental kinetic data for 4‑(1‑methylbutoxy)benzenamine are unavailable, the class‑established paradigm predicts a lower metabolic clearance via the N‑acetylation pathway, which could translate into an extended in vivo half‑life or altered toxicity profile [2].

N‑Acetylation propensity
Class‑level
α‑Branching predicted to lower N‑acetylation rate relative to linear alkoxy chains.
Steric bulk may reduce metabolic clearance; experimental kinetics unavailable.
Prediction based on aniline SAR; requires in vitro validation.
drug metabolism N-acetylation oxanilic acid

Optimal Application Scenarios for 4-(1-Methylbutoxy)Benzenamine Based on Differentiating Evidence


Precursor for Dyes and Functional Organic Pigments Requiring Defined Alkoxy Hydrophobicity

The 1‑methylbutoxy substituent provides a lipophilicity (XLogP3 ≈ 3.3) that is intermediate between shorter alkoxy chains and longer linear chains, offering tunable hydrophobicity for the design of disperse dyes and organic pigments where precise solubility and aggregation behavior are critical. The chiral nature of the sec‑pentyloxy group may also introduce asymmetry beneficial for liquid‑crystalline or nonlinear optical applications. The structural differentiation from commodity 4‑butoxyaniline makes this compound a strategic choice when unique alkoxy architecture is required to achieve target dye syntheses [1].

Metabolic Probe for Investigating Structure-Metabolism Relationships of Aniline Derivatives

Because the α‑branched 1‑methylbutoxy group is predicted to reduce the susceptibility of the aniline nitrogen to N‑acetylation, this compound can serve as a valuable tool molecule in structure‑metabolism relationship studies aiming to decouple electronic effects from steric effects in aryl amine metabolism [1]. Comparative in vitro microsomal incubations with 4‑butoxyaniline (linear) and 4‑isopentyloxyaniline (γ‑branched) would allow pharmacokinetic scientists to quantify the impact of branching position on metabolic half‑life and metabolite profile [2].

Compliance-Driven Industrial Intermediate Under TSCA SNUR Frameworks

Organizations evaluating intermediates for industrial processes that may involve environmental release or consumer contact will find that 4‑(1‑methylbutoxy)benzenamine hydrochloride offers a clear, documented regulatory pathway through its EPA SNUR listing (40 CFR § 721.1075) [1]. Unlike unregulated 4‑alkoxyanilines, this compound provides a compliance framework with predefined workplace protection, hazard communication, and release‑to‑water requirements, reducing uncertainty in environmental health and safety reviews. This makes it particularly suitable for pilot‑scale chemical development programs operating within TSCA‑regulated jurisdictions [2].

Application
Selection Property
Validation Focus
Dye/pigment intermediate research
Branched alkoxy hydrophobicity & chirality
Solubility, aggregation, optical properties
Aniline metabolism SAR probe
α‑Branch steric effect on N‑acetylation
In vitro metabolic half‑life & metabolite profile
SNUR‑regulated industrial intermediate
Documented TSCA SNUR pathway
Workplace, release, and hazard communication compliance
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